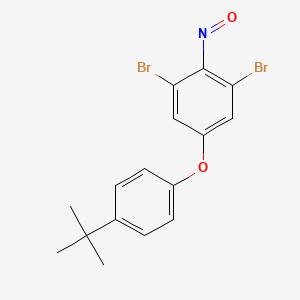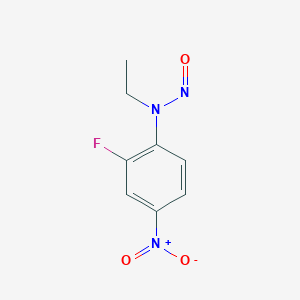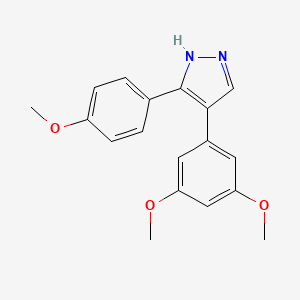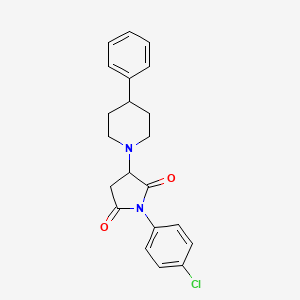![molecular formula C20H18O5 B14942238 5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphtho[2,3-d][1,3]dioxole core substituted with methoxy groups and a phenyl methyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available naphthoquinone derivatives. The key steps include:
Methoxylation: Introduction of methoxy groups at the 2 and 3 positions of the naphthoquinone core.
Formation of the Dioxole Ring: Cyclization to form the naphtho[2,3-d][1,3]dioxole structure.
Phenyl Methyl Ether Substitution: Introduction of the phenyl methyl ether group through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
2,3-DIMETHOXY-1,4-NAPHTHOQUINONE: Shares the naphthoquinone core but lacks the dioxole and phenyl methyl ether groups.
5,8-DIMETHOXY-1,4-NAPHTHOQUINONE: Similar methoxy substitution but different positions on the naphthoquinone core.
1,3-DIOXOL-5-YL-INDOLES: Contains the dioxole ring but different core structure.
Uniqueness: 2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER is unique due to its combination of the naphthoquinone core, dioxole ring, and phenyl methyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H18O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-(3,4,5-trimethoxyphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C20H18O5/c1-21-18-8-13(9-19(22-2)20(18)23-3)14-6-4-5-12-7-16-17(10-15(12)14)25-11-24-16/h4-10H,11H2,1-3H3 |
Clave InChI |
SCILSUYEDPMNIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC=CC3=CC4=C(C=C32)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B14942163.png)
![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)

![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
![3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione](/img/structure/B14942194.png)



![Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate](/img/structure/B14942213.png)
![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
